9-Methylbicyclo[3.3.1]nonane
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Overview
Description
9-Methylbicyclo[3.3.1]nonane is a bicyclic hydrocarbon with the molecular formula C10H18. It is a derivative of bicyclo[3.3.1]nonane, where a methyl group is attached to the ninth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylbicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of bicyclo[3.3.1]non-9-ene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under a hydrogen atmosphere at elevated pressures and temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-Methylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions using reagents such as bromine or chlorine can introduce halogen atoms into the bicyclic structure
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride under ultraviolet light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9-Methylbicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methylbicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A boron-containing analog used as a catalyst in organic synthesis.
9-Azabicyclo[3.3.1]nonane:
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A sulfur-containing analog with unique conformational properties.
Uniqueness
9-Methylbicyclo[3.3.1]nonane is unique due to its methyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
25107-01-1 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
9-methylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H18/c1-8-9-4-2-5-10(8)7-3-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
BGVTWYSBELJEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC1CCC2 |
Origin of Product |
United States |
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